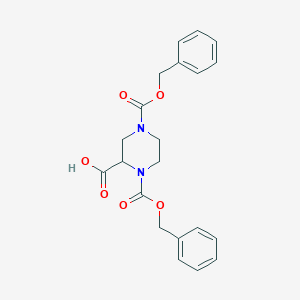

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Description

Properties

CAS No. |

191739-36-3 |

|---|---|

Molecular Formula |

C21H21N2O6- |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylate |

InChI |

InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1 |

InChI Key |

WXQFHIXVEGWTFS-UHFFFAOYSA-M |

SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with benzyloxycarbonyl groups followed by the introduction of the carboxylic acid group. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyloxycarbonyl-protected piperazine. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : Boc-piperazine serves as an essential intermediate in synthesizing more complex organic compounds. Its ability to undergo selective reactions allows for the construction of diverse molecular architectures.

- Synthesis of Pharmaceutical Compounds : The compound is utilized in developing pharmaceutical agents due to its structural similarity to biologically active molecules. It acts as a precursor for synthesizing various piperazine derivatives that exhibit pharmacological activity.

Biology

- Enzyme Inhibitors : Research has shown that Boc-piperazine derivatives can act as enzyme inhibitors, particularly in targeting proteases and kinases. These inhibitors are crucial in drug development for diseases such as cancer and viral infections.

- Receptor Binding Studies : The compound is used in studies examining binding interactions with biological receptors. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the investigation of receptor-ligand interactions.

Industrial Applications

- Specialty Chemicals Production : In industrial settings, Boc-piperazine is employed in manufacturing specialty chemicals and materials, including surfactants and polymers.

- Chemical Synthesis : Its role as a versatile reagent in chemical synthesis processes enhances efficiency and yields in producing various chemical products.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that Boc-piperazine derivatives effectively inhibited specific proteases involved in cancer progression. The structure-activity relationship (SAR) analysis revealed that modifications to the benzyloxycarbonyl groups significantly affected inhibitory potency.

Case Study 2: Receptor Binding

Research conducted on the binding affinity of Boc-piperazine derivatives to serotonin receptors indicated promising results for developing new antidepressants. The study highlighted how structural variations influenced binding efficacy and selectivity .

Mechanism of Action

The mechanism of action of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can act as protecting groups, allowing selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

- 1-Boc-piperazine-3-carboxylic acid

- 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid

- Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester

Uniqueness

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile reactivity and applications in various fields of research.

Biological Activity

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid (C21H22N2O6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperazine ring substituted with two benzyloxycarbonyl groups and a carboxylic acid moiety. This configuration contributes to its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Studies demonstrate that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, such as acetyl-CoA synthetase. This interaction can alter the metabolic state of cells, leading to reduced proliferation in cancer cells.

- Cell Signaling Modulation : It influences various signaling pathways, including those related to inflammation and cell survival. This modulation can enhance the efficacy of existing anticancer therapies when used in combination .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, with the compound demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The results showed that treatment with 100 µM of the compound led to a 70% reduction in cell viability after 48 hours. Mechanistic studies revealed that the compound triggered caspase-dependent apoptosis pathways .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves:

- Cyclization : Formation of the piperazine ring using diamines (e.g., ethylenediamine derivatives) under reflux conditions.

- Functionalization : Sequential introduction of benzyloxycarbonyl (Cbz) groups via reaction with benzyl chloroformate in the presence of a base like triethylamine to prevent side reactions .

- Carboxylic acid activation : Protection-deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups) to stabilize intermediates during synthesis . Yield optimization requires precise stoichiometric control, inert atmospheres, and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the piperazine ring structure, Cbz group placement, and carboxylic acid proton environments .

- IR spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) from Cbz and carboxylic acid groups .

- HPLC/MS : For purity assessment and molecular weight confirmation using electrospray ionization (ESI) .

- X-ray crystallography : To resolve crystal packing and hydrogen-bonding networks, as demonstrated in piperazine-dione analogs .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as:

- A building block for NMDA receptor antagonists and HIV protease inhibitors due to its chiral piperazine core .

- A precursor for bioactive molecules targeting farnesyl transferases or TNF-α converting enzymes (TACE) via functional group modifications .

- A model compound for studying hydrogen-bonding interactions in drug-receptor binding, as seen in crystallographic studies .

Advanced Research Questions

Q. How can computational methods like DFT and NBO analysis elucidate electronic properties and reactivity?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugative interactions (e.g., charge transfer between Cbz groups and the piperazine ring) .

- Molecular Electrostatic Potential (MESP) : Map electron-rich regions for reaction site prediction, validated against crystallographic data . Software packages like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-311++G**) tailored for organic systems .

Q. What strategies resolve enantiomers of piperazine-2-carboxylic acid derivatives for chiral drug development?

- Kinetic Resolution (KR) : Use Candida antarctica lipase A (CAL-A) for enantioselective N-acylation of racemic mixtures, achieving >90% enantiomeric excess (ee) .

- Dynamic Kinetic Resolution (DKR) : Combine CAL-A with transition-metal catalysts (e.g., Pd) to racemize undesired enantiomers in situ, improving yields .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. How do structural modifications influence pharmacological activity and stability?

- Cbz group replacement : Substituting benzyloxycarbonyl with acetyl or sulfonamide groups alters metabolic stability and receptor affinity .

- Piperazine ring functionalization : Introducing nitro or chloro substituents enhances hydrogen-bonding interactions, as shown in DNA-ligand docking studies .

- pH-dependent solubility : Protonation of the piperazine nitrogen at physiological pH improves aqueous solubility, critical for bioavailability .

Q. What experimental and computational approaches analyze hydrogen-bonding interactions in crystal structures?

- Single-crystal XRD : Resolve intermolecular interactions (e.g., N–H···O bonds between carboxylic acid and Cbz groups) with resolution <1.0 Å .

- Hirshfeld surface analysis : Visualize interaction fingerprints (e.g., π-π stacking, van der Waals contacts) using software like CrystalExplorer .

- Molecular dynamics (MD) simulations : Study hydrogen-bond stability under varying temperatures (e.g., 298–400 K) using AMBER or GROMACS .

Q. How can reaction mechanisms for nucleophilic substitution at the chloroacetyl group be validated?

- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy or LC-MS to determine rate constants (k) and propose SN1/SN2 pathways .

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer steps in hydrolysis reactions .

- Computational transition-state modeling : Identify energy barriers for nucleophilic attack using DFT-based QM/MM approaches .

Methodological Considerations

- Contradictions in synthesis protocols : and describe divergent routes (e.g., chloroacetyl vs. benzyloxycarbonyl group introduction). Researchers should compare yields and purity under varying conditions .

- Limitations of computational models : DFT may underestimate solvation effects; hybrid MD-DFT workflows are recommended for aqueous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.